REACTION_SMILES
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[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17][NH:18]1.[CH3:1][O:2][c:3]1[c:4]([N+:10](=[O:11])[O-:12])[cH:5][cH:6][c:7]([F:9])[cH:8]1.[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[CH3:1][O:2][c:3]1[c:4]([N+:10](=[O:11])[O-:12])[cH:5][cH:6][c:7]([N:15]2[CH2:14][CH2:13][NH:18][CH2:17][CH2:16]2)[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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COc1cc(N2CCNCC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |